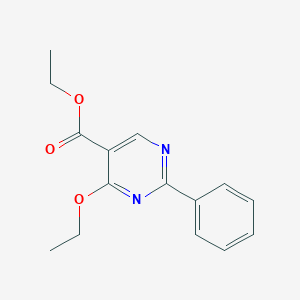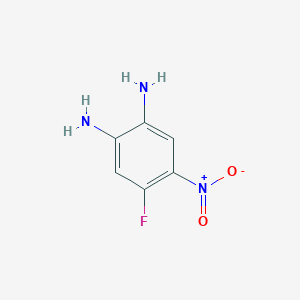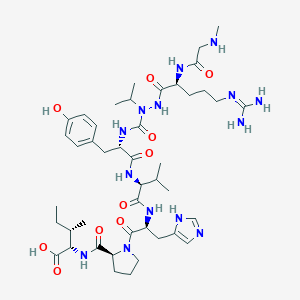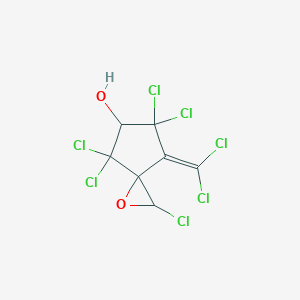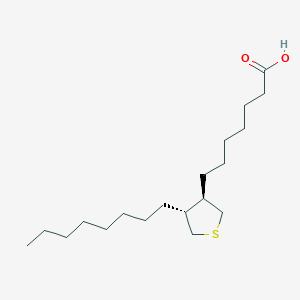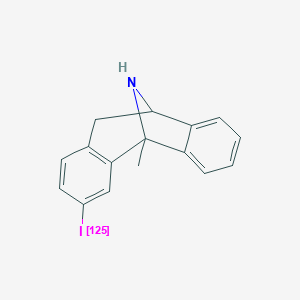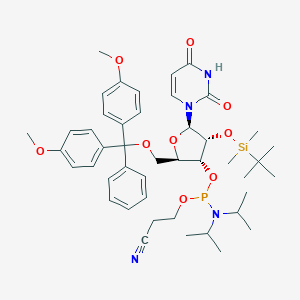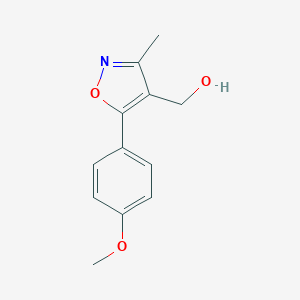
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism Of Action
The mechanism of action of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol is not fully understood. However, studies have suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and inflammation.
Biochemical And Physiological Effects
Studies have shown that (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol exhibits various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers, such as C-reactive protein and erythrocyte sedimentation rate, in animal models of inflammation. Additionally, this compound has been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, in various tissues.
Advantages And Limitations For Lab Experiments
One of the advantages of using (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit various biological activities, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, one of the limitations of using (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its potential toxicity. Studies have shown that this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research areas.
Future Directions
There are several future directions for the research of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol. One potential direction is to further investigate its mechanism of action and its effects on cellular signaling pathways. Additionally, more studies are needed to determine the potential therapeutic applications of this compound in various inflammatory diseases. Furthermore, the development of novel derivatives of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-4-nitroisoxazole, followed by reduction of the resulting nitro compound with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been reported in the literature and has been used by various researchers for the preparation of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol.
Scientific Research Applications
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, which further expands its potential therapeutic applications.
properties
CAS RN |
113841-95-5 |
|---|---|
Product Name |
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol |
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-3-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NO3/c1-8-11(7-14)12(16-13-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3 |
InChI Key |
CWHBZJTWGGZHLJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1CO)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=NOC(=C1CO)C2=CC=C(C=C2)OC |
synonyms |
4-Isoxazolemethanol,5-(4-methoxyphenyl)-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
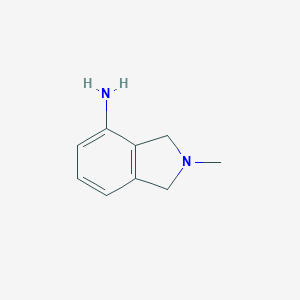
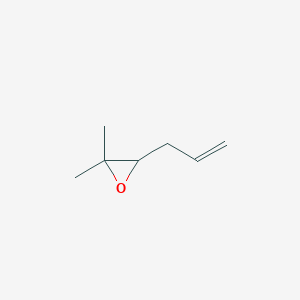
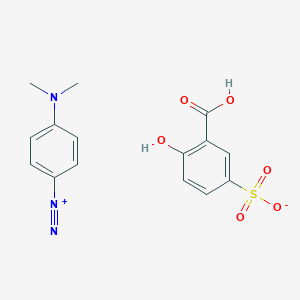

![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
